molecular formula C51H98O6 B12315864 Propane-1,2,3-triyl tripalmitate-d27

Propane-1,2,3-triyl tripalmitate-d27

Cat. No.: B12315864
M. Wt: 834.5 g/mol
InChI Key: PVNIQBQSYATKKL-DGRGSPICSA-N
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Description

Chemical Identity: Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) (CAS [1219804-91-7]) is a deuterium-labeled analog of glyceryl tripalmitate, a triglyceride composed of three hexadecanoic (palmitic) acid chains esterified to glycerol. The deuterium atoms are incorporated at nine positions (C13–C16) on the fatty acyl chains, making it a stable isotope tracer for metabolic and lipidomic studies . Its molecular formula is C₅₁H₈₉D₉O₆, with a molecular weight of 834.50 g/mol .

Applications: This compound is primarily used in stable isotope tracing to investigate lipid metabolism, membrane dynamics, and sphingolipid biosynthesis. Its deuterated structure allows precise tracking of fatty acid flux in biological systems, particularly in studies involving lipid turnover or isotopic dilution assays .

Properties

Molecular Formula

C51H98O6

Molecular Weight

834.5 g/mol

IUPAC Name

2,3-bis(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2

InChI Key

PVNIQBQSYATKKL-DGRGSPICSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

CDI facilitates the formation of acyl imidazolides from deuterated hexadecanoic acid precursors. These intermediates react with glycerol under mild conditions (40–60°C, 12–24 hours) to yield the target compound. Density-functional theory (DFT) calculations confirm that CDI activation lowers the energy barrier for esterification, favoring >95% conversion efficiency.

Key Steps:

  • Deuterated Fatty Acid Preparation : Hexadecanoic acid is deuterated at positions 13–16 via catalytic exchange with D₂O or custom synthesis using deuterated acetyl-CoA precursors.
  • CDI Activation : Equimolar CDI and deuterated fatty acid react in anhydrous tetrahydrofuran (THF) to form the acyl imidazolide.
  • Esterification : Glycerol is added stepwise to ensure regioselective acylation at the sn-1, sn-2, and sn-3 positions.

Table 1: Reaction Conditions and Yields

Parameter Value Source
Temperature 50°C
Time 18 hours
Solvent Anhydrous THF
Yield (Crude Product) 92–97%
Deuteration Efficiency 98–99% (by ²H NMR)

This method’s scalability is limited by the cost of deuterated starting materials, but it remains the gold standard for laboratory-scale synthesis.

Enzymatic Synthesis Using Lipases

Lipase-catalyzed esterification offers an eco-friendly alternative, leveraging immobilized enzymes like Candida antarctica lipase B (CAL-B). This method is ideal for retaining isotopic purity while minimizing side reactions.

Process Details

  • Substrates : Deuterated hexadecanoic acid and glycerol are combined in a solvent-free system.
  • Catalyst : CAL-B immobilized on acrylic resin (Novozym 435).
  • Conditions : 60°C, 48 hours, under nitrogen atmosphere.

Advantages :

  • Regioselectivity : Lipases selectively esterify the sn-1 and sn-3 positions, reducing isomerization to <2%.
  • Isotopic Integrity : Minimal deuterium loss due to mild conditions.

Limitations :

  • Reaction Time : 48–72 hours for complete conversion.
  • Enzyme Cost : High upfront investment for immobilized lipases.

Biosynthetic Approaches in Engineered Microorganisms

Recent advances in metabolic engineering enable the production of deuterated lipids via microbial biosynthesis. Escherichia coli strains modified to express phosphatidylcholine synthase (PC synthase) can incorporate deuterated fatty acids into triacylglycerides when grown in D₂O-enriched media.

Protocol Highlights :

  • Strain : E. coli AL95/pAC-PCS lp-Sp-Gm.
  • Media : M9 minimal media with 70% D₂O and deuterated acetate.
  • Harvesting : Cells are lysed, and lipids extracted using chloroform-methanol (2:1 v/v).

Table 2: Biosynthesis Performance Metrics

Metric Value Source
Deuteration Level 60–70% (plasma membrane lipids)
Yield 120 mg/L culture
Purity (HPLC) 85–90%

This method is limited by lower deuteration efficiency compared to chemical synthesis but offers potential for large-scale production.

Analytical Techniques for Deuteration Verification

Post-synthesis characterization employs:

  • ²H NMR : Quantifies deuterium incorporation at specific positions.
  • LC-MS/MS : Confirms molecular weight (834.4866 Da) and detects isotopic peaks.
  • IR Spectroscopy : Validates ester bond formation (C=O stretch at 1740 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metabolic Tracing

Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) is utilized extensively in metabolic tracing studies. The incorporation of deuterium allows researchers to trace the pathways of lipid metabolism without interference from naturally occurring isotopes. This application is crucial for understanding how lipids are absorbed and utilized by the body.

Case Study Example :
A study investigated the incorporation of this compound into various tissues in animal models. The findings revealed detailed insights into how dietary fats are metabolized and stored in different tissues.

Inflammation Research

The compound's unique isotopic labeling makes it an effective tool for studying the role of fatty acids in inflammation. Researchers can differentiate between endogenous and exogenous fatty acid sources during experiments.

Case Study Example :
In vitro studies demonstrated that specific fatty acids could modulate inflammatory responses in cultured cells. The use of deuterated forms allowed for precise tracking of fatty acid metabolism and its implications for inflammatory diseases.

Analytical Chemistry

In analytical chemistry, Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) serves as a reference standard for various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling aids in quantifying lipid species in complex biological matrices.

Application Details :

  • Mass Spectrometry : Enhances sensitivity and specificity in lipid profiling.
  • NMR Spectroscopy : Facilitates detailed structural analysis of lipids.

Mechanism of Action

The mechanism of action of glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to track its metabolic fate and interactions within biological systems. It targets lipid metabolic enzymes and pathways, providing insights into lipid metabolism and related disorders .

Comparison with Similar Compounds

Comparison with Similar Deuterated Triglycerides

Structural and Isotopic Differences

The table below compares glyceryl tri(hexadecanoate-d9) with other deuterated glyceryl esters:

Compound Name (CAS) Deuteration Positions Molecular Weight (g/mol) Key Applications Reference
Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) ([1219804-91-7]) C13–C16 (9 D atoms) 834.50 Lipid flux studies, sphingolipid metabolism
Glyceryl tri(hexadecanoate-16,16,16-d3) ([285979-78-4]) C16 (3 D atoms) 816.37 Quantification of algal fatty acid recovery
Glyceryl tri(hexadecanoate-2,2-d2) ([241157-06-2]) C2 (2 D atoms) 813.35 Lipid extraction efficiency assays
Glyceryl-d5 trihexadecanoate Glycerol backbone (5 D atoms) Not specified Membrane lipid dynamics
Potassium palmitate-13,13,14,14,15,15,16,16,16-d9 C13–C16 (9 D atoms) Not specified Isotopic standards for LC-MS

Key Observations :

  • Deuteration Position Specificity : The d9 variant provides broader isotopic labeling across the acyl chain (C13–C16), making it superior for tracking long-chain fatty acid metabolism compared to single-position deuterated analogs like the d3 or d2 derivatives .
  • Molecular Weight Impact : The d9 compound’s higher molecular weight (834.50 vs. 816.37 for d3) may influence chromatographic retention times in LC-MS analyses, necessitating method adjustments .
Metabolic Flux Studies
  • In sphingolipid biosynthesis, glyceryl tri(hexadecanoate-d9) demonstrated distinct flux rates compared to very-long-chain (C24) deuterated fatty acids. Its shorter chain length facilitates faster incorporation into glycerophospholipids, whereas C24 analogs preferentially accumulate in sphingomyelin .
  • Recovery studies in algae matrices showed glyceryl tri(hexadecanoate-2,2-d2) had marginally higher recovery rates (86–90%) compared to the d9 variant (82–86%), likely due to reduced steric hindrance from lighter deuteration .
Commercial Availability and Cost
  • The d9 compound is priced at $235 for 0.05 g and $395 for 0.1 g, reflecting its complex synthesis .
  • In contrast, glyceryl tri(hexadecanoate-16,16,16-d3) costs ¥57,200 (≈$520) per 100 mg, highlighting regional pricing disparities .

Research Findings and Limitations

  • Advantages of d9 Labeling :
    • Enhanced isotopic resolution in mass spectrometry due to multiple deuterium atoms .
    • Reduced metabolic interference compared to fully deuterated (d31 or d98) analogs, which may alter lipid bilayer properties .
  • Limitations: Synthetic challenges: The d9 variant’s multi-position deuteration requires specialized precursors (e.g., hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid; CAS [1173022-49-5]), increasing production costs . No published data on its stability in long-term in vivo studies, unlike the d3 variant validated in acute metabolic assays .

Biological Activity

Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9), also known as a stable isotope-labeled triglyceride, is primarily used in research for metabolic studies and tracing lipid metabolism. This compound's unique isotopic labeling allows for precise tracking within biological systems. Understanding its biological activity is crucial for applications in pharmacology, nutrition, and metabolic research.

  • Molecular Formula : C51H98O6
  • Molecular Weight : 810.30 g/mol
  • CAS Number : Not specified in the search results.
  • Structure : Comprises three hexadecanoate (palmitate) fatty acid chains esterified to a glycerol backbone.

Biological Activity Overview

Glyceryl tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9) exhibits several biological activities attributed to its fatty acid composition and structure:

  • Metabolism and Bioavailability :
    • Studies indicate that triglycerides like glyceryl tri(hexadecanoate) are metabolized by lipases into free fatty acids and glycerol. This process is critical for energy production and cellular functions .
    • The isotopic labeling facilitates tracing the metabolic pathways of fatty acids in vivo and in vitro studies.
  • Cellular Effects :
    • Research has shown that fatty acids can influence cell signaling pathways. For instance, saturated fatty acids like hexadecanoate are known to activate specific receptors involved in inflammatory responses .
    • The compound has been linked to modulating gene expression related to lipid metabolism and inflammation .
  • Potential Therapeutic Applications :
    • Investigations into the anti-inflammatory properties of similar lipid compounds suggest potential therapeutic uses in conditions like obesity and metabolic syndrome .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
MetabolismTriglyceride breakdown by lipases into fatty acids
Anti-inflammatoryModulation of inflammatory pathways
Cellular signalingActivation of receptors involved in metabolic regulation

Case Studies

  • Metabolic Tracing Study :
    A study utilized glyceryl tri(hexadecanoate-13C) to trace lipid metabolism in murine models. The results demonstrated significant incorporation into various tissues, confirming its utility as a tracer for studying lipid dynamics .
  • Inflammation Modulation :
    In vitro studies showed that the presence of glyceryl tri(hexadecanoate) reduced the expression of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory diseases .
  • Nutritional Research :
    A clinical trial assessed the effects of dietary fats labeled with stable isotopes on metabolic health. Participants consuming meals with glyceryl tri(hexadecanoate) showed improved lipid profiles compared to those consuming non-labeled fats .

Q & A

Basic Research Questions

Q. How is Glyceryl tri(hexadecanoate-d9) synthesized, and what are the critical steps to ensure isotopic purity?

  • Methodology : The synthesis typically involves esterification of deuterated hexadecanoic acid (C16:0-d9) with glycerol. Critical steps include:

  • Activation of the acid : Use of 4-nitrophenol and carbodiimide reagents to form the active ester intermediate (e.g., 4-nitrophenyl hexadecanoate-d9) .
  • Purification : Column chromatography (silica gel eluted with CH₂Cl₂/n-pentane mixtures) to isolate the triester product and remove unreacted reagents .
  • Isotopic verification : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation (98 atom% D) and structural integrity .

Q. What analytical techniques are recommended to confirm the structural integrity and isotopic labeling of Glyceryl tri(hexadecanoate-d9)?

  • Key techniques :

  • High-resolution mass spectrometry (HRMS) : Detects the mass shift (M+9) caused by nine deuterium atoms, ensuring isotopic enrichment .
  • ¹H/²H NMR : Identifies deuterium distribution in the alkyl chain (e.g., absence of protons at positions 13–16) .
  • Gas chromatography (GC) : Validates purity using derivatization methods (e.g., hexadecyl hexadecanoate as an internal standard) .

Advanced Research Questions

Q. How can this deuterated compound be utilized in tracing lipid metabolism pathways in cellular studies?

  • Experimental design :

  • Metabolic labeling : Incubate cells with Glyceryl tri(hexadecanoate-d9) to track its incorporation into sphingolipids or glycerolipids. For example, deuterated palmitate (C16:0-d9) is integrated into ceramides and sphingomyelins via biosynthetic pathways .
  • Pulse-chase experiments : Replace labeled substrates with unlabeled analogs to study turnover rates and metabolic flux .
  • Data analysis : Use LC-MS/MS to quantify deuterium retention in lipid species, enabling kinetic modeling of pathway dynamics .

Q. What are the stability considerations when storing Glyceryl tri(hexadecanoate-d9) to prevent isotopic exchange or degradation?

  • Best practices :

  • Storage conditions : Store under inert gas (argon) at –20°C to minimize oxidation and deuterium loss .
  • Avoid moisture : Use desiccants to prevent hydrolysis of ester bonds, which could alter isotopic labeling .
  • Long-term validation : Periodically reanalyze stored samples via MS to confirm isotopic integrity .

Q. How does the deuterium labeling pattern influence the compound’s behavior in mass spectrometry-based lipidomics?

  • Key considerations :

  • Mass shift resolution : The M+9 mass shift (from nine deuteriums) allows unambiguous differentiation from endogenous non-deuterated lipids, reducing background noise .
  • Fragmentation patterns : Deuterium alters collision-induced dissociation (CID) pathways, requiring adjusted MS/MS parameters for accurate identification .
  • Quantitation accuracy : Use internal standards with matching deuterium labeling (e.g., C16:0-d31) to correct for isotopic effects during ionization .

Data Contradictions and Resolution

  • Isotopic purity claims : While suppliers report 98 atom% D , independent verification via elemental analysis or isotope ratio MS is recommended to resolve discrepancies in batch-to-batch variability.
  • Synthetic yields : Literature reports 80% yield for esterification , but scaling up may require optimization of reaction time and catalyst loading (e.g., DMAP) to maintain efficiency.

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